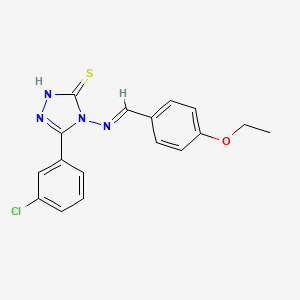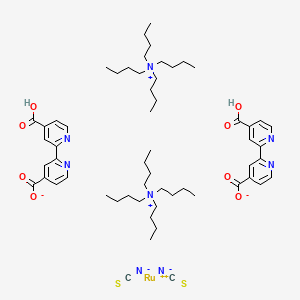
Di-tetrabutylammonium cis-bis(isothioCyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
N719 is synthesized through a multi-step process involving the coordination of ruthenium with bipyridyl ligands and isothiocyanate groups. The synthesis typically involves the following steps:
Preparation of the Ruthenium Precursor: Ruthenium trichloride is reacted with 2,2’-bipyridyl to form a ruthenium-bipyridyl complex.
Introduction of Isothiocyanate Groups: The ruthenium-bipyridyl complex is then reacted with ammonium thiocyanate to introduce isothiocyanate groups.
Formation of the Final Product: The final step involves the coordination of the ruthenium complex with tetrabutylammonium to form N719.
Industrial Production Methods
Industrial production of N719 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
N719 undergoes various chemical reactions, including:
Oxidation: N719 can be oxidized to its higher oxidation states, which is crucial for its function in DSSCs.
Reduction: The compound can also be reduced back to its original state, allowing for electron transfer processes.
Substitution: Ligands in N719 can be substituted with other ligands, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and bromine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ligand substitution reactions often involve the use of various bipyridyl derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N719 typically results in the formation of higher oxidation state ruthenium complexes .
科学的研究の応用
N719 has a wide range of scientific research applications, including:
作用機序
N719 functions by absorbing light and generating excited electrons. These electrons are then transferred to the conduction band of a semiconductor, such as titanium dioxide, and subsequently transported to the anode. The oxidized dye is regenerated by the iodide redox couple, completing the cycle and allowing for continuous electron flow .
類似化合物との比較
Similar Compounds
Uniqueness of N719
N719 is unique due to its high power conversion efficiency and strong absorption in the visible spectrum. It also exhibits efficient electron injection into the semiconductor, making it one of the most effective dyes for DSSCs .
特性
分子式 |
C58H86N8O8RuS2 |
|---|---|
分子量 |
1188.6 g/mol |
InChI |
InChI=1S/2C16H36N.2C12H8N2O4.2CNS.Ru/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h2*5-16H2,1-4H3;2*1-6H,(H,15,16)(H,17,18);;;/q2*+1;;;2*-1;+2/p-2 |
InChIキー |
MQGCPZMVNHGIPF-UHFFFAOYSA-L |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



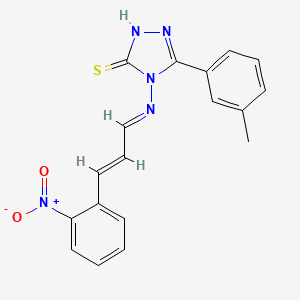
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)
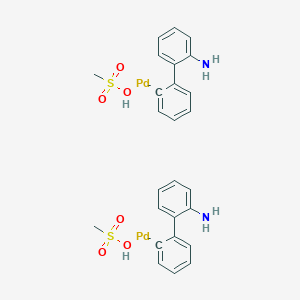
![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)

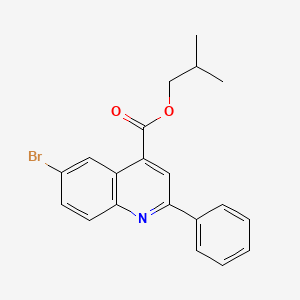
![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
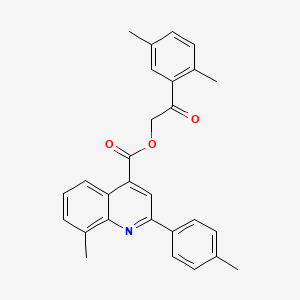
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12055209.png)
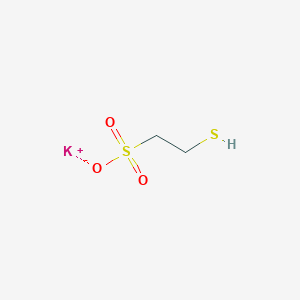

![3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055222.png)
